molecular formula C15H16ClF3N2O3 B4793731 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide

Cat. No. B4793731
M. Wt: 364.75 g/mol
InChI Key: DSUZJTFMOJOPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, commonly known as CTZ or Chlorothiazide, is a pharmaceutical compound that belongs to the thiazide diuretic class of drugs. It is used to treat hypertension, edema, and congestive heart failure. CTZ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

CTZ works by inhibiting the reabsorption of sodium and chloride ions in the distal tubules of the kidneys, leading to increased excretion of water and electrolytes. This results in a decrease in blood volume and blood pressure. CTZ also inhibits the activity of carbonic anhydrase, which can lead to a decrease in the production of hydrogen ions and bicarbonate ions in the kidneys.
Biochemical and Physiological Effects
CTZ has been shown to have several biochemical and physiological effects on the body. It can cause a decrease in blood pressure, an increase in urine output, and a decrease in plasma volume. CTZ can also lead to a decrease in the excretion of potassium ions, which can cause hypokalemia.

Advantages and Limitations for Lab Experiments

CTZ has several advantages for use in lab experiments. It is readily available and relatively inexpensive. CTZ is also effective at inhibiting the reabsorption of sodium and chloride ions in the kidneys, making it useful for studying the renal system. However, CTZ has limitations in that it can cause hypokalemia, which can affect the results of experiments involving potassium-sensitive enzymes or ion channels.

Future Directions

There are several potential future directions for research involving CTZ. One area of interest is investigating its potential use in treating diabetes and metabolic disorders. CTZ has been shown to improve insulin sensitivity and glucose tolerance in animal studies. Another area of interest is investigating the effects of CTZ on the cardiovascular system, particularly its potential use in treating heart failure. CTZ has been shown to improve cardiac function in animal studies. Finally, further research is needed to investigate the potential side effects of CTZ and to develop strategies to mitigate these effects.

Scientific Research Applications

CTZ has been used in various scientific research studies, including investigating its effects on blood pressure and heart function. It has also been studied for its potential use in treating diabetes and metabolic disorders. CTZ has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O3/c1-2-21-5-6-24-12(14(21)23)8-13(22)20-9-3-4-11(16)10(7-9)15(17,18)19/h3-4,7,12H,2,5-6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUZJTFMOJOPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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